4-Tert-butyl-2-fluoro-1-nitrobenzene

Descripción

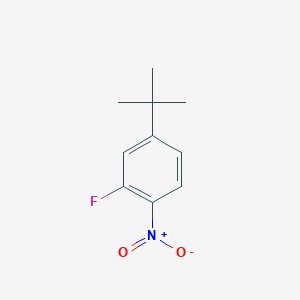

4-Tert-butyl-2-fluoro-1-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a tert-butyl group at the para position, a fluorine atom at the ortho position, and a nitro group at the meta position relative to the tert-butyl substituent. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing nitro group and steric hindrance from the bulky tert-butyl group, which can influence reactivity and regioselectivity in further reactions .

Propiedades

Número CAS |

1369872-47-8 |

|---|---|

Fórmula molecular |

C10H12FNO2 |

Peso molecular |

197.21 g/mol |

Nombre IUPAC |

4-tert-butyl-2-fluoro-1-nitrobenzene |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3 |

Clave InChI |

JRUHECGHNPBWPA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])F |

SMILES canónico |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-tert-butyl-2-fluoro-1-nitrobenzene, a comparison is made with analogous nitroaromatic compounds. Below is an analysis of key structural and functional differences:

Substituent Effects on Physical Properties

The tert-butyl group in this compound significantly increases steric bulk compared to smaller substituents (e.g., methyl or chloro groups). For example:

- 4-Methyl-2-fluoro-1-nitrobenzene : The methyl group offers less steric hindrance, leading to higher solubility in polar solvents compared to the tert-butyl analog.

- 4-Chloro-2-fluoro-1-nitrobenzene : The electron-withdrawing chlorine atom enhances electrophilic substitution reactivity at the meta position relative to the nitro group, whereas the tert-butyl group in the target compound directs reactions to less hindered positions .

Reactivity in Nitro Reduction

The nitro group in this compound is less prone to reduction under mild conditions compared to compounds with electron-donating substituents. For instance:

- 4-Methoxy-2-fluoro-1-nitrobenzene : The methoxy group donates electrons via resonance, accelerating nitro reduction to an amine. In contrast, the tert-butyl group’s inductive electron-donating effect is minimal, resulting in slower reduction kinetics .

Research Findings and Industrial Relevance

Recent studies highlight the utility of this compound in synthesizing fluorinated bioactive molecules. Its steric profile allows for controlled functionalization, reducing side reactions common in less hindered analogs. Industrial catalogs, such as AK Scientific’s product listings, emphasize its availability at 95% purity, underscoring its reliability for large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.